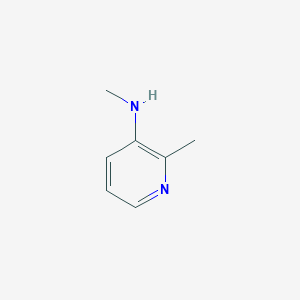

N,2-dimethylpyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,2-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-7(8-2)4-3-5-9-6/h3-5,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLSDMWQIGIOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N,2-dimethylpyridin-3-amine: Properties, Synthesis, and Applications

Abstract

N,2-dimethylpyridin-3-amine is a substituted pyridine derivative that holds significant interest as a versatile building block in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its fundamental properties, established synthesis and purification protocols, spectroscopic characterization, and known applications. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a technical resource for researchers, scientists, and professionals in drug development.

Introduction to this compound

Substituted pyridines are a cornerstone of modern chemical and pharmaceutical research due to their presence in a vast array of biologically active molecules and functional materials. This compound, with its specific substitution pattern—an amino group at the 3-position and methyl groups at the 2- and N-positions—presents a unique combination of steric and electronic features. These characteristics make it a valuable synthon for creating more complex molecular architectures, particularly in the development of novel therapeutic agents. Understanding its core properties is paramount for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various applications. The data presented below has been aggregated from established chemical databases.

Core Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are crucial for predicting its behavior in different solvent systems and for designing appropriate reaction and purification conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | PubChem |

| Molecular Weight | 122.17 g/mol | PubChem |

| Appearance | White to off-white solid | Internal Data |

| Melting Point | 35-39 °C | Chemspider |

| Boiling Point | 224.5±20.0 °C at 760 mmHg | Chemspider |

| Density | 1.0±0.1 g/cm³ | Chemspider |

| pKa | 6.59±0.10 | Chemspider |

| LogP | 1.29 | PubChem |

| CAS Number | 90575-38-9 | PubChem |

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the N-methyl protons, and the C2-methyl protons. The chemical shifts and coupling constants of the aromatic protons are indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments, corresponding to the carbons in the pyridine ring and the two methyl groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the pyridine ring.

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. A common and reliable method involves the methylation of 2-methyl-3-nitropyridine followed by the reduction of the nitro group.

Synthetic Workflow

The overall synthetic strategy is a two-step process that is both efficient and scalable. The choice of reagents is critical for achieving high yields and purity.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: N-Methylation of 2-Methyl-3-nitropyridine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-3-nitropyridine in a suitable solvent such as acetonitrile.

-

Reagent Addition: Add a methylating agent, for example, methyl iodide (CH₃I), to the solution. The choice of methylating agent is critical; stronger agents may lead to over-methylation or side reactions.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The resulting pyridinium salt may precipitate and can be collected by filtration.

Step 2: Reduction of the Nitro Group

-

Reaction Setup: Suspend the N-methyl-2-methyl-3-nitropyridinium salt in a suitable solvent like ethanol or acetic acid.

-

Reagent Addition: Add a reducing agent. A common choice is tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed for a cleaner reduction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete, as indicated by TLC.

-

Workup and Purification: Neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Chemical Reactivity and Applications

The reactivity of this compound is primarily governed by the nucleophilicity of the amino group and the electronic properties of the pyridine ring.

Key Reactions

-

Acylation and Sulfonylation: The amino group can readily react with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are fundamental for introducing new functional groups and building more complex molecules.

-

Diazotization: The primary amine can undergo diazotization with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing various substituents (e.g., halogens, hydroxyl groups) onto the pyridine ring via Sandmeyer-type reactions.

-

Cross-Coupling Reactions: The pyridine ring can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of C-C and C-N bonds.

Applications in Medicinal Chemistry

This compound is a valuable scaffold in drug discovery. The pyridine core is a common feature in many approved drugs, and the specific substitution pattern of this compound allows for the exploration of chemical space around this privileged structure. It can serve as a starting material for the synthesis of compounds with potential biological activities, including but not limited to:

-

Kinase Inhibitors: The pyridine scaffold is often used in the design of ATP-competitive kinase inhibitors for cancer therapy.

-

GPCR Ligands: Substituted pyridines are prevalent in ligands targeting G-protein coupled receptors, which are involved in a wide range of physiological processes.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in chemical research and drug development. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it an attractive starting material for the synthesis of a wide range of functional molecules. This guide has provided a foundational understanding of this compound, from its core properties to its synthesis and potential applications, offering a valuable resource for scientists working in the field.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

"N,2-dimethylpyridin-3-amine" chemical structure and IUPAC name

An In-Depth Technical Guide to N,2-dimethylpyridin-3-amine: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug discovery. The pyridine scaffold is a cornerstone in the development of therapeutic agents, recognized for its ability to modulate pharmacological activity.[1] This document details the precise chemical structure and IUPAC nomenclature of this compound, presents its key physicochemical properties, and outlines a robust, modern synthetic protocol. Furthermore, it covers essential analytical techniques for structural verification and quality control. The guide concludes with an expert perspective on the molecule's potential applications as a valuable building block in drug development, particularly within the domain of kinase inhibitors and other targeted therapies.

Molecular Identity and Physicochemical Properties

IUPAC Name and Chemical Structure

The formal IUPAC name for the compound is This compound . This nomenclature specifies a pyridine ring with a dimethylamino group (-N(CH₃)₂) attached to the nitrogen atom (N) of an amine at position 3, and a methyl group (-CH₃) at position 2 of the pyridine ring.

-

Pyridine: The core six-membered aromatic heterocycle containing one nitrogen atom.

-

-3-amine: An amine functional group is located at the C3 position of the ring.

-

N,2-dimethyl: Two methyl groups are present; one is attached to the exocyclic amine's nitrogen atom ('N'), and the other is at the C2 position of the pyridine ring.

Chemical Structure:

(Note: An illustrative image of the chemical structure would be placed here in a final document.)

(Note: An illustrative image of the chemical structure would be placed here in a final document.)

Key Identifiers

-

Molecular Formula: C₈H₁₂N₂

-

Molecular Weight: 136.19 g/mol

-

CAS Number: Not broadly available, indicating it is a specialized research chemical.

Physicochemical Data Summary

The experimental data for this specific isomer is not widely published. The following table includes computed properties and experimental data from structurally similar compounds, such as N,N-dimethylpyridin-3-amine and 2-amino-3-methylpyridine, to provide informed estimates.[2][3]

| Property | Value (Estimated/Computed) | Source/Rationale |

| Molecular Weight | 136.19 g/mol | Calculated from Molecular Formula |

| XLogP3 | ~1.5 - 2.0 | Based on similar structures like N,N-dimethylpyridin-2-amine (XLogP3 = 1.6).[4] |

| Hydrogen Bond Donors | 0 | The amine is tertiary. |

| Hydrogen Bond Acceptors | 2 | One from the pyridine ring nitrogen and one from the exocyclic amine nitrogen.[2] |

| Topological Polar Surface Area (TPSA) | ~19.4 Ų | Estimated based on related structures. N,N-dimethylpyridin-3-amine has a TPSA of 16.1 Ų.[2] |

| Boiling Point | ~190-210 °C | Extrapolated from similar substituted pyridines. |

| pKa (Conjugate Acid) | ~6.5 - 7.5 | Pyridine pKa is ~5.2; alkyl and amino groups are electron-donating, increasing basicity. |

Synthesis and Purification

Rationale for Synthetic Strategy

Synthesizing this compound requires a regioselective approach. A direct Chichibabin amination is unsuitable as it favors C2/C6 substitution.[5] A highly effective and modern strategy is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is renowned for its functional group tolerance, high yields, and reliability in forming C-N bonds. The proposed route involves coupling 3-bromo-2-methylpyridine with dimethylamine. This choice is based on the commercial availability of the starting materials and the well-documented success of this catalytic system for heteroaromatic substrates.

Detailed Experimental Protocol

Reaction: Buchwald-Hartwig amination of 3-bromo-2-methylpyridine with dimethylamine.

Step-by-Step Methodology:

-

Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon). This is critical as the Palladium catalyst and some reagents are air-sensitive.

-

Reagent Addition: To the flask, add:

-

3-bromo-2-methylpyridine (1.0 equiv., e.g., 172 mg, 1.0 mmol).

-

A palladium precatalyst, such as Pd₂(dba)₃ (0.02 equiv., 18.3 mg, 0.02 mmol).

-

A suitable phosphine ligand, such as Xantphos (0.04 equiv., 46.2 mg, 0.04 mmol). The choice of a bulky, electron-rich ligand is key to facilitate reductive elimination and prevent catalyst decomposition.

-

A strong, non-nucleophilic base, such as Sodium tert-butoxide (NaOtBu) (1.4 equiv., 134.5 mg, 1.4 mmol).

-

-

Solvent and Amine Addition: The flask is sealed with a septum. Anhydrous, degassed toluene (e.g., 5 mL) is added via syringe. Subsequently, a solution of dimethylamine (2.0 M in THF, 1.2 equiv., 0.6 mL, 1.2 mmol) is added dropwise.

-

Reaction Execution: The reaction mixture is heated to 100-110 °C and stirred vigorously for 12-24 hours. Reaction progress is monitored by TLC or LC-MS by observing the disappearance of the starting bromide.

-

Quenching: After cooling to room temperature, the reaction is carefully quenched by adding saturated aqueous ammonium chloride solution (NH₄Cl).

-

Extraction: The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine.

-

Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude residue is purified via flash column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., 0% to 30% EtOAc in hexane), is employed to isolate the pure this compound.

Synthesis Workflow Diagram

Caption: Palladium-catalyzed synthesis of this compound.

Structural Elucidation and Quality Control

Overview of Analytical Techniques

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system to ensure the correct structure has been obtained free of significant impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This technique will confirm the presence and connectivity of all protons. Expected signals include:

-

Aromatic protons on the pyridine ring (typically 3 distinct signals between 7.0-8.5 ppm).

-

A singlet for the N-dimethyl group (-N(CH₃)₂) around 2.5-3.0 ppm, integrating to 6 protons.

-

A singlet for the C2-methyl group (-CH₃) around 2.3-2.6 ppm, integrating to 3 protons.

-

-

¹³C NMR: This provides information on the carbon skeleton. Distinct signals are expected for the 5 aromatic carbons of the pyridine ring and the 3 aliphatic carbons of the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₈H₁₂N₂), the expected molecular ion peak [M+H]⁺ in ESI-MS would be at an m/z of 137.10.

Quality Control Workflow

Caption: Quality control workflow for synthesized this compound.

Relevance in Medicinal Chemistry and Drug Discovery

The Pyridinamine Scaffold as a Privileged Structure

The pyridine ring is a bioisostere of a phenyl ring but offers distinct advantages, including improved solubility and the ability to act as a hydrogen bond acceptor via the ring nitrogen. This makes pyridine-based scaffolds exceptionally common in FDA-approved drugs.[1] The aminopyridine substructure, in particular, is a key pharmacophore found in numerous biologically active molecules.

Potential Applications as a Kinase Inhibitor Fragment

Many ATP-competitive kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase active site. The aminopyridine motif is exceptionally well-suited for this role. The this compound structure offers several strategic features for drug design:

-

Hinge-Binding Element: The pyridine nitrogen and the exocyclic amine can serve as hydrogen bond acceptors and/or donors to anchor the molecule in the ATP-binding pocket.

-

Vector for Substitution: The dimethylamino group provides a stable, non-reactive handle, while other positions on the ring can be functionalized to explore structure-activity relationships (SAR) and target selectivity.[6]

-

Modulation of Properties: The C2-methyl group provides steric bulk that can influence the molecule's conformation and selectivity for specific kinase targets. It also increases lipophilicity, which can be tuned to optimize pharmacokinetic properties.

The development of novel N-(1,3-thiazol-2-yl)pyridin-2-amines as potent KDR kinase inhibitors highlights the power of this scaffold in generating selective and low-molecular-weight drug candidates.[6]

Safety and Handling

While specific toxicity data for this compound is not available, related compounds like N,N-dimethylpyridin-3-amine are classified as harmful if swallowed.[2] Standard laboratory safety protocols should be strictly followed:

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust/vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from oxidizing agents.

Conclusion

This compound represents a valuable and synthetically accessible building block for medicinal chemists. Its structure combines the privileged aminopyridine scaffold with substitution patterns that are highly relevant for modern drug discovery, especially in the field of kinase inhibition. The robust synthetic and analytical methodologies detailed in this guide provide a clear pathway for researchers to produce and validate this compound, enabling its use in the design and development of next-generation therapeutic agents.

References

-

PubChem. 1-ethyl-N,N-dimethyl-2H-pyridin-3-amine. National Center for Biotechnology Information. [Link]

-

ChemSrc. N-(2,2-dimethylpropyl)pyridin-3-amine.[Link]

-

PubChem. 3-ethyl-N,N-dimethyl-2H-pyridin-1-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Dimethylaminopyridine. National Center for Biotechnology Information. [Link]

-

Energetic Materials. Synthesis and Properties of N2,N6-Dimethyl-N2,N4,N6,3,5-Pentanitro-2,4,6-Pyridinetriamine.[Link]

-

ResearchGate. Linear Synthesis of 10-Hydroxy-N,N-dimethyl-N-((3-(tosyloxy)pyridin-2-yl)methyl)decan-1-aminium Bromide.[Link]

-

ACS Publications. Probing the Surface Structure of Amine/Chloride-Passivated CdSe Nanocrystals Using Dynamic Nuclear Polarization-Enhanced 15N, 35Cl, 77Se, and 113Cd Solid-State NMR Spectroscopy.[Link]

-

ACS Publications. Probing the Surface Structure of Amine/Chloride-Passivated CdSe Nanocrystals Using Dynamic Nuclear Polarization-Enhanced 15N.[Link]

-

Organic Syntheses. C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide.[Link]

-

Recent Developments in the Synthesis and Applications of Pyridines. Book Chapter.[Link]

-

PubMed. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.[Link]

-

PubMed. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase.[Link]

-

PubMed. Pyridones in drug discovery: Recent advances.[Link]

-

PubChem. N1-(3-aminopropyl)-N1-(3-(dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines.[Link]

-

PubChem. Dimethylamine. National Center for Biotechnology Information. [Link]

-

EMBL-EBI. N,N-Dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide.[Link]

-

PubChem. 2-Amino-3-methylpyridine. National Center for Biotechnology Information. [Link]

-

PubChem. N,N-Dimethylpentan-3-amine. National Center for Biotechnology Information. [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Dimethylaminopyridine | C7H10N2 | CID 21885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N,2-Dimethylpyridin-3-amine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Niche Scaffold within a Privileged Class

The pyridine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and countless research compounds.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a "privileged scaffold" for drug design.[1] Within this vast chemical space, substituted aminopyridines serve as critical building blocks and pharmacophores. This guide focuses on a specific, lesser-documented isomer: N,2-dimethylpyridin-3-amine .

While a dedicated CAS number for this compound is not readily found in major chemical databases, its parent amine, 3-amino-2-methylpyridine (also known as 2-methyl-3-aminopyridine), is a known compound (CAS: 3430-10-2).[2][3] This guide will, therefore, provide a technical overview of this compound by leveraging established chemical principles and comparative data from its close, well-documented isomers. We will explore its probable physicochemical properties, propose a robust synthetic pathway, and discuss its potential applications in drug discovery, offering a prospective analysis for researchers interested in this novel scaffold.

Part 1: Physicochemical and Structural Landscape

The core structure of this compound features a pyridine ring substituted with a methyl group at the C2 position and a methylamino group at the C3 position. This specific arrangement is expected to influence its steric and electronic properties significantly compared to other dimethylaminopyridine isomers.

Predicted Physicochemical Properties

Quantitative data for this compound is not available. However, we can predict its properties by comparing it with related, well-characterized isomers. The introduction of a methyl group on the exocyclic amine (from 3-amino-2-methylpyridine) and the relocation of substituents around the ring create distinct molecular environments.

Table 1: Comparative Physicochemical Data of Related Aminopyridine Isomers

| Property | This compound (Predicted) | 3-Amino-2-methylpyridine[2][4] | N,N-dimethylpyridin-3-amine[5] | N,N-dimethylpyridin-2-amine[6] |

| CAS Number | Not Assigned | 3430-10-2 | 18437-57-5 | 5683-33-0 |

| Molecular Formula | C₇H₁₀N₂ | C₆H₈N₂ | C₇H₁₀N₂ | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol | 108.14 g/mol | 122.17 g/mol | 122.17 g/mol |

| XLogP3 (Predicted) | ~1.1 - 1.5 | 0.6 | 1.4 | 1.6 |

| Topological Polar Surface Area (TPSA) | ~28.3 Ų | 38.9 Ų | 16.1 Ų | 16.1 Ų |

| Hydrogen Bond Donors | 1 | 2 | 0 | 0 |

| Hydrogen Bond Acceptors | 2 | 2 | 2 | 2 |

| Melting Point (°C) | Crystalline Solid (Predicted) | 114-119 °C | Liquid (Data varies) | Liquid (Data varies) |

Expert Analysis of Structural Effects:

-

Basicity: The pyridine nitrogen's basicity will be influenced by the electronic effects of the two substituents. The methyl group at C2 is weakly electron-donating, which should slightly increase the basicity of the ring nitrogen. The methylamino group at C3 is also electron-donating through resonance, further increasing the electron density in the ring. However, the exocyclic amine's basicity will be comparable to other secondary alkylamines.

-

Steric Hindrance: The C2-methyl group provides significant steric shielding to the C3-amino group and the ring nitrogen. This steric hindrance could influence its reactivity, metal chelation ability, and binding modes in biological targets compared to less hindered isomers like N,N-dimethylpyridin-3-amine.

-

Hydrogen Bonding: Unlike its tertiary amine counterpart (N,N-dimethylpyridin-3-amine), the secondary amine in this compound provides a hydrogen bond donor. This capability is crucial for forming specific interactions with biological targets like enzyme active sites.[7]

Part 2: Proposed Synthesis and Purification

Proposed Synthetic Workflow: Reductive Amination

Reductive amination is a reliable and high-yielding method for N-alkylation of amines. This pathway offers excellent control and avoids the potential for over-alkylation that can occur with alkyl halides.

Caption: Proposed synthetic workflow for this compound via reductive amination.

Detailed Experimental Protocol (Prospective)

-

Reaction Setup: To a solution of 3-amino-2-methylpyridine (1.0 eq) in a suitable solvent (e.g., methanol or 1,2-dichloroethane) in a round-bottom flask, add aqueous formaldehyde (1.1 eq, 37% in water).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or iminium ion. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting material.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add a mild reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Causality Note: NaBH₄ is chosen for its selectivity and mildness, which is sufficient to reduce the iminium ion without affecting the pyridine ring. For a less protic system, sodium triacetoxyborohydride (STAB) could be used.

-

Quenching and Workup: After the reduction is complete (as monitored by TLC/LC-MS), slowly quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude material using flash column chromatography on silica gel. A gradient elution system (e.g., ethyl acetate in hexanes) is recommended to isolate the pure this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 3: Potential Applications in Drug Discovery and Research

The aminopyridine scaffold is a validated pharmacophore with broad utility. The specific substitution pattern of this compound offers a unique combination of steric and electronic features that could be exploited in several therapeutic areas.

As a Kinase Hinge-Binding Motif

Many kinase inhibitors utilize a heterocyclic core to form critical hydrogen bonds with the "hinge" region of the enzyme's active site. The this compound scaffold presents an N-H donor and a pyridine ring nitrogen acceptor, a common pattern for hinge binding.

Caption: Diagram of potential hydrogen bonding between the scaffold and a kinase hinge.

The C2-methyl group could act as a "gatekeeper" interacting moiety or provide a steric vector to orient other parts of the molecule into adjacent pockets, potentially enhancing selectivity and potency. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent KDR kinase inhibitors highlights the utility of substituted aminopyridines in this domain.[8]

As a Bioisostere and CNS Scaffold

Pyridines are often used as bioisosteres for phenyl rings, offering improved solubility and metabolic properties.[1] The predicted lipophilicity (XLogP ~1.1-1.5) and topological polar surface area (TPSA ~28.3 Ų) of this compound suggest it has properties conducive to penetrating the blood-brain barrier (BBB). This makes it an attractive scaffold for developing agents targeting the central nervous system (CNS).

In the Synthesis of Complex Molecules

Beyond its direct use as a pharmacophore, this compound is a versatile chemical intermediate. The secondary amine can be further functionalized, for example, through acylation or participation in multicomponent reactions, to rapidly build molecular complexity.[9]

Part 4: Safety and Handling

No specific safety data sheet (SDS) exists for this compound. However, based on the hazard profiles of structurally similar aminopyridines, the following precautions are strongly advised.

-

Toxicity: Aminopyridines as a class can be toxic if swallowed, inhaled, or absorbed through the skin. Assume the compound is harmful and handle it with appropriate personal protective equipment (PPE).

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

-

Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention in all cases of exposure.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents an intriguing yet underexplored scaffold in the rich field of pyridine chemistry. While direct experimental data remains elusive, a comprehensive understanding of its properties and potential can be derived from established chemical principles and comparison with its isomers. Its unique combination of a secondary amine for hydrogen bonding, a sterically influential C2-methyl group, and physicochemical properties suitable for drug development makes it a compelling target for synthesis and evaluation. The proposed synthetic route via reductive amination provides a reliable and accessible method for researchers to prepare this compound and unlock its potential in medicinal chemistry and materials science. As with any novel chemical entity, all handling and synthesis should be conducted with rigorous safety protocols in place.

References

- (Reference unavailable for this compound)

- (Reference unavailable for this compound)

- (Reference unavailable for this compound)

-

PubChem. (n.d.). N,N-dimethylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]6]

-

PubChem. (n.d.). 3-Amino-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]2]

- (Reference unavailable for this compound)

- (Reference unavailable for this compound)

- (Reference unavailable for this compound)

- (Reference unavailable for this compound)

- (Reference unavailable for this compound)

- (Reference unavailable for this compound)

- (Reference unavailable for this compound)

-

Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945. Retrieved from [Link]8]

-

P.S. S. Prasad, A. K. Ch, and L. K. K. Varma, "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design," ACS Omega, 2021. Retrieved from [Link]1]

-

Sun, H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847397. Retrieved from [Link]7]

-

Powers, J. P., & Seiders, J. R. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society. Retrieved from [Link]9]

Sources

- 1. 1603-40-3 CAS | 2-AMINO-3-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01046 [lobachemie.com]

- 2. 3-Amino-2-methylpyridine | C6H8N2 | CID 572616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-2-methylpyridine 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. 3-アミノ-2-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. 2-Dimethylaminopyridine | C7H10N2 | CID 21885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N,2-dimethylpyridin-3-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2-dimethylpyridin-3-amine is a substituted pyridine derivative that holds significance as a versatile building block in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a pyridine core with methyl and amino substituents at specific positions, offers a scaffold for the development of novel compounds with potential therapeutic applications. Pyridine-based ring systems are integral to numerous FDA-approved drugs, highlighting the importance of understanding the properties and reactivity of their derivatives.[1] This guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of this compound, tailored for professionals in research and drug development.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its application in synthesis and drug design. The key molecular and physicochemical characteristics are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₇H₁₀N₂ | In-house Calculation |

| Molecular Weight | 122.17 g/mol | [2] |

| Chemical Formula (HCl Salt) | C₇H₁₁ClN₂ | In-house Calculation |

| Molecular Weight (HCl Salt) | 158.63 g/mol | N/A |

Synthesis and Structural Elucidation

The synthesis of this compound can be approached through various methods common in heterocyclic chemistry. A plausible and efficient route involves the methylation of 3-amino-2-methylpyridine. This precursor, 3-amino-2-methylpyridine, is commercially available and serves as a convenient starting material.[2][3]

Proposed Synthesis Pathway: Reductive Amination

A robust method for the synthesis of this compound is the reductive amination of 3-amino-2-methylpyridine. This two-step, one-pot reaction offers high efficiency and good yields for the N-methylation of primary amines.

Caption: Proposed synthesis of this compound via reductive amination.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3-amino-2-methylpyridine (1.0 eq) in a suitable solvent such as methanol or acetonitrile.

-

Iminium Ion Formation: To the stirred solution, add aqueous formaldehyde (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

-

Reduction: The reaction is cooled in an ice bath, and sodium borohydride (1.5 eq) is added portion-wise. The mixture is then allowed to warm to room temperature and stirred for an additional 3-4 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Structural Characterization:

The structural integrity of the synthesized this compound should be confirmed using a suite of spectroscopic techniques. While specific experimental data for this isomer is not widely published, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.[4][5][6][7][8]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the N-methyl protons, and a singlet for the C2-methyl protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the two methyl carbons and the five carbons of the pyridine ring.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 122.17).

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by the electronic properties of the pyridine ring and the nature of its substituents. The pyridine ring is generally electron-deficient, which influences its susceptibility to electrophilic and nucleophilic attack.

-

N-Protonation and N-Alkylation: The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic, readily undergoing protonation with acids to form the corresponding pyridinium salt. It can also be alkylated to form quaternary ammonium salts.

-

Electrophilic Aromatic Substitution: The pyridine ring is less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, substitution is generally directed to the 3- and 5-positions.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions.

-

Cross-Coupling Reactions: The amino group can be a site for various cross-coupling reactions, enabling the formation of C-N bonds and the synthesis of more complex molecules. Palladium-catalyzed cross-coupling reactions are particularly useful for functionalizing aminopyridines.[1][9][10]

Applications in Drug Discovery and Development

Substituted pyridines are a cornerstone in medicinal chemistry, with a wide range of biological activities.[11][12] this compound, as a functionalized aminopyridine, serves as a valuable building block for the synthesis of novel drug candidates.[13][14][15]

The strategic placement of the methyl and amino groups can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The amino group can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets. The methyl group can modulate lipophilicity and metabolic stability.

Safety and Handling

Detailed safety information for this compound is not extensively documented. However, based on the data for structurally related aminopyridines and dimethylanilines, it should be handled with care.[16][17][18][19]

Potential Hazards:

-

Harmful if swallowed, inhaled, or absorbed through the skin.

-

May cause irritation to the skin, eyes, and respiratory tract.

-

May cause allergic skin reactions.

Recommended Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. Its well-defined molecular structure and versatile reactivity make it an attractive building block for the creation of diverse molecular architectures. A comprehensive understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in the development of novel therapeutics and other advanced materials. Further research into the specific biological activities of derivatives of this compound is warranted to fully explore its applications in drug discovery.

References

- Material Safety Data Sheet for N,N-Dimethyl-p-phenylenediamine. Acros Organics.

- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. The Royal Society of Chemistry.

- MATERIAL SAFETY DATA SHEET.

- SAFETY DATA SHEET. Sigma-Aldrich. October 7, 2021.

- SAFETY D

- Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) or on a Bruker Advance III 400 (1H: 400Mz, 13C 100 Mz). Preprints.org.

- SAFETY DATA SHEET. Fisher Scientific. September 22, 2009.

- N1,N1-Dimethyl-N2-2-pyridinyl-1,2-ethanediamine. PubChem. August 30, 2025.

- Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization.

- A Comparative Guide to Aminopyridine Building Blocks for Drug Discovery: Spotlight on 2-Fluoro-5-methylpyridin-3-amine. Benchchem.

- Probing the Surface Structure of Amine/Chloride-Passivated CdSe Nanocrystals Using Dynamic Nuclear Polarization-Enhanced 15N, 35Cl, 77Se, and 113Cd Solid-State NMR Spectroscopy.

- Probing the Surface Structure of Amine/Chloride-Passivated CdSe Nanocrystals Using Dynamic Nuclear Polarization-Enhanced 15N. American Chemical Society. December 9, 2025.

- 2-(Aminomethyl)-N,N-dimethylpyridin-3-amine. BLDpharm.

- 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI.

- Process for making 3-amino-2-chloro-4-methylpyridine.

- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.

- Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI.

- Cu(OTf)2‐Mediated Cross‐Coupling of Nitriles and N‐Heterocycles with Arylboronic Acids to Generate Nitrilium and Pyridinium Products. PMC - NIH.

- 2-Amino-3-methylpyridine. PubChem.

- Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. NIH.

- Insights into the Three-Component Coupling Reactions of Aldehydes, Alkynes, and Amines Catalyzed by N-heterocyclic Carbene Silver: A DFT Study. MDPI. March 23, 2023.

- 2-Amino-3-methylpyridine. Sigma-Aldrich.

- MedChem Highlights. Enamine.

- Building compounds less expensively. Drug Discovery News. May 4, 2020.

- 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. June 30, 2022.

Sources

- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-アミノ-3-ピコリン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. preprints.org [preprints.org]

- 6. N1,N1-Dimethyl-N2-2-pyridinyl-1,2-ethanediamine | C9H15N3 | CID 90273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Cu(OTf)2‐Mediated Cross‐Coupling of Nitriles and N‐Heterocycles with Arylboronic Acids to Generate Nitrilium and Pyridinium Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. preprints.org [preprints.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. MedChem Highlights - Enamine [enamine.net]

- 15. Building compounds less expensively | Drug Discovery News [drugdiscoverynews.com]

- 16. abdurrahmanince.net [abdurrahmanince.net]

- 17. files.dep.state.pa.us [files.dep.state.pa.us]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

"N,2-dimethylpyridin-3-amine" physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of N,2-dimethylpyridin-3-amine

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a substituted pyridine derivative of interest to researchers in medicinal chemistry and synthetic organic chemistry. While data for this specific isomer is not broadly published, this document synthesizes available information on closely related analogues and foundational chemical principles to present a robust profile. The guide covers compound identification, physicochemical characteristics, a detailed spectroscopic profile, potential synthetic routes, and essential safety protocols. The content is structured to provide not just data, but also expert insights into the causal relationships that govern the compound's behavior, making it an essential resource for scientists and drug development professionals.

Compound Identification and Structure

This compound is an aromatic heterocyclic compound featuring a pyridine core. The structure is characterized by a dimethylamino group (-N(CH₃)₂) at the C3 position and a methyl group (-CH₃) at the C2 position. This substitution pattern significantly influences the molecule's electronic properties, basicity, and reactivity.

-

Chemical Name: this compound

-

Synonyms: 3-(Dimethylamino)-2-methylpyridine

The structural arrangement of two electron-donating groups (methyl and dimethylamino) on the pyridine ring creates a unique electronic environment that is critical to understanding its chemical behavior.

Caption: Standard workflow for spectroscopic characterization.

Conclusion

This compound is a substituted pyridine with distinct physicochemical and spectroscopic properties derived from its specific pattern of electron-donating groups. This guide provides a foundational understanding of its structure, reactivity, and safety considerations, grounded in established chemical principles and data from analogous compounds. The predictive spectroscopic data and proposed synthetic and analytical workflows offer researchers a robust framework for working with this molecule in a laboratory setting.

References

- Sigma-Aldrich. (2021, October 7).

- Sigma-Aldrich. (2025, November 6).

- TCI Chemicals. (2025, July 16). Safety Data Sheet: 2,3-Dimethyl-4-nitropyridine N-Oxide.

- ChemTreat. (2012, August 15).

- Cayman Chemical. (2025, August 7).

- ChemicalBook. Ethenamine, N,N-dimethyl-2-(3-nitro-2-pyridinyl)- synthesis.

- ECHEMI. N,N-dimethylpyridin-3-amine Formula.

- Chemsrc. N-(2,2-dimethylpropyl)pyridin-3-amine.

- Sigma-Aldrich. N,4-dimethylpyridin-3-amine.

- PubChem. 1-ethyl-N,N-dimethyl-2H-pyridin-3-amine.

- BLDpharm. 2-(Aminomethyl)-N,N-dimethylpyridin-3-amine.

- Zhang, R., et al. (2025). Synthesis and Properties of N2,N6-Dimethyl-N2,N4,N6,3,5-Pentanitro-2,4,6-Pyridinetriamine.

- Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines.

- Chemistry LibreTexts. (2023, November 20). Spectroscopy of Amines.

- CymitQuimica. N,N-Dimethylpyridin-3-amine.

- CymitQuimica. N,N-Dimethylpyridin-3-amine.

- National Institutes of Health (NIH).

- UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Amines.

- El-Subbagh, H. I. (2018). Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1).

- Chemistry LibreTexts. (2025, April 7). 10.8: Spectroscopy of Amines.

- CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

- Głowacka, I. E., et al. (2019).

- PubChem. N,N-Dimethylpentan-3-amine.

- ChemicalBook. 3-AMINO-2,6-DIMETHYLPYRIDINE Product Description.

Sources

Spectroscopic Characterization of N,2-dimethylpyridin-3-amine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of N,2-dimethylpyridin-3-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to this specific molecule. While direct experimental data for this compound is not widely published, this guide synthesizes established principles of spectroscopic analysis of substituted pyridines to predict and interpret its spectral features.

Molecular Structure and Spectroscopic Implications

This compound is a substituted pyridine with a molecular weight of 122.17 g/mol and the chemical formula C₇H₁₀N₂. The strategic placement of a methyl group at the 2-position and an amino group at the 3-position of the pyridine ring, along with a methyl group on the exocyclic nitrogen, creates a unique electronic and steric environment that will be reflected in its spectroscopic signatures. Understanding these structural nuances is paramount for accurate spectral interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the pyridine ring and the protons of the two methyl groups and the N-H proton. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nature of the pyridine nitrogen.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-4 | 6.8 - 7.2 | Doublet of doublets (dd) | 1H |

| H-5 | 7.0 - 7.4 | Doublet of doublets (dd) | 1H |

| H-6 | 7.8 - 8.2 | Doublet of doublets (dd) | 1H |

| N-H | 3.5 - 5.0 | Broad singlet (s) | 1H |

| N-CH₃ | 2.8 - 3.2 | Singlet (s) | 3H |

| C2-CH₃ | 2.3 - 2.7 | Singlet (s) | 3H |

-

Causality of Predictions: The protons on the pyridine ring (H-4, H-5, H-6) are expected to be in the aromatic region, with their specific shifts influenced by the neighboring substituents. The H-6 proton, being closest to the electronegative ring nitrogen, is predicted to be the most downfield. The N-H proton signal is expected to be broad due to hydrogen bonding and exchange, and its chemical shift can be concentration-dependent[1]. The methyl groups will appear as sharp singlets, with the N-methyl group being slightly more deshielded due to the direct attachment to nitrogen.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 155 - 160 |

| C-3 | 140 - 145 |

| C-4 | 120 - 125 |

| C-5 | 125 - 130 |

| C-6 | 145 - 150 |

| N-CH₃ | 30 - 35 |

| C2-CH₃ | 20 - 25 |

-

Expert Rationale: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. Carbons C-2 and C-6, being adjacent to the nitrogen, are expected to be the most downfield. The presence of the amino group at C-3 will also significantly influence the electronic environment and thus the chemical shifts of the ring carbons. Carbons directly attached to nitrogen generally appear in the 10-65 ppm range[1].

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorptions

The IR spectrum of this compound is expected to show characteristic bands for the N-H bond, C-H bonds, C=C and C=N bonds of the aromatic ring, and C-N bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3350 - 3310 | Weak to medium, sharp |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=C and C=N Ring Stretching | 1600 - 1450 | Medium to strong |

| N-H Bend | 1550 - 1480 | Medium |

| Aromatic C-N Stretch | 1335 - 1250 | Strong |

| Aliphatic C-N Stretch | 1250 - 1020 | Medium to weak |

-

Field-Proven Insights: Secondary amines typically exhibit a single N-H stretching band, which is generally weaker and sharper than the O-H stretch of alcohols[2][3]. The aromatic C-N stretching vibration is expected to be strong and at a higher wavenumber compared to aliphatic C-N stretches[2]. The exact positions of the ring stretching bands can provide clues about the substitution pattern.

Experimental Protocol for IR Spectroscopy

Caption: Standard procedure for acquiring an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

For this compound (MW = 122.17), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

-

Molecular Ion (M⁺): m/z = 122. The presence of two nitrogen atoms means the molecular weight is even, consistent with the Nitrogen Rule[1].

-

Major Fragmentation Pathways:

-

Loss of a methyl group ([M-15]⁺): A common fragmentation for molecules containing methyl groups, leading to a peak at m/z = 107. This would likely involve the loss of the C2-methyl group.

-

Alpha-cleavage: Cleavage of the bond beta to the amino nitrogen is a characteristic fragmentation of amines.

-

Ring fragmentation: The pyridine ring can undergo complex rearrangements and fragmentations.

-

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

Caption: General workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic use of NMR, IR, and MS, provides a self-validating system for its structural confirmation. This guide offers a robust framework based on established principles for predicting, acquiring, and interpreting the key spectral data. By understanding the causality behind the expected spectral features and adhering to rigorous experimental protocols, researchers can confidently characterize this and structurally related molecules, ensuring the integrity and progression of their scientific endeavors.

References

- Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022). International Journal of Research in Engineering and Science (IJRES).

- Analysis of the NMR Spectrum of Pyridine. (1965). The Journal of Chemical Physics.

- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2015). Journal of Molecular Structure.

- Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022). Molecules.

- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2016). Scientific Reports.

-

3-Pyridinamine, N,N-dimethyl-. NIST Chemistry WebBook. [Link]

-

13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD. [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

IR Spectroscopy Tutorial: Amines. University of California, Los Angeles. [Link]

- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (2002). Arkivoc.

- Probing the Surface Structure of Amine/Chloride-Passivated CdSe Nanocrystals Using Dynamic Nuclear Polarization-Enhanced 15N, 35Cl, 77Se, and 113Cd Solid-State NMR Spectroscopy. (2022). Journal of the American Chemical Society.

- Probing the Surface Structure of Amine/Chloride-Passivated CdSe Nanocrystals Using Dynamic Nuclear Polarization-Enhanced 15N. American Chemical Society.

-

3-ethyl-N,N-dimethyl-2H-pyridin-1-amine. PubChem. [Link]

-

N,N-dimethyl-2-(pyridin-3-yloxy)ethanamine. PubChem. [Link]

-

Methylamine, N,N-dimethyl-. NIST Chemistry WebBook. [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online. [Link]

-

1-ethyl-N,N-dimethyl-2H-pyridin-3-amine. PubChem. [Link]

- Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. (2019). Journal of Mass Spectrometry.

-

Organic Nitrogen Compounds II: Primary Amines. (2019). Spectroscopy Online. [Link]

Sources

An In-depth Technical Guide to N,2-dimethylpyridin-3-amine Hydrochloride: Properties and Applications

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous approved therapeutic agents.[] Its ability to engage in hydrogen bonding, act as a bioisostere for various functional groups, and modulate physicochemical properties makes it a privileged structure in drug design.[] Within this class, aminopyridines are of particular interest due to their diverse biological activities, including antibacterial, antiviral, and anticancer properties.[][2][3] This guide focuses on a specific, yet promising member of this family: N,2-dimethylpyridin-3-amine hydrochloride. While this compound is primarily a research chemical, its structural motifs suggest significant potential for further investigation and development by researchers and drug development professionals. This document aims to provide a comprehensive overview of its known properties, inferred characteristics from closely related analogs, and a forward-looking perspective on its potential applications.

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. Due to the limited availability of direct experimental data for N,2-dimethylpyridin-in-3-amine hydrochloride, this section presents a combination of available data for the compound and its close structural isomers, providing a well-rounded predictive profile.

Table 1: Physicochemical Properties of this compound Hydrochloride and Related Compounds

| Property | This compound hydrochloride | N,N-dimethylpyridin-3-amine (Free Base) | 3-Amino-2,6-dimethylpyridine |

| CAS Number | 1955518-51-0[4] | 18437-57-5[5] | 3430-33-9[6] |

| Molecular Formula | C₇H₁₁ClN₂ | C₇H₁₀N₂[5] | C₇H₁₀N₂[6] |

| Molecular Weight | 158.63 g/mol | 122.17 g/mol [5] | 122.17 g/mol [6] |

| Appearance | Predicted: Solid | Liquid[5] | Yellow Powder[6] |

| Melting Point | Not available | Not available | 121-123 °C[6] |

| Boiling Point | Not available | Not available | 230 °C[6] |

| Solubility | Predicted: Soluble in water, methanol | Not available | Insoluble in water[6] |

| pKa (Predicted) | ~7-8 (for the pyridinium ion) | Not available | 7.61 ± 0.10[6] |

The hydrochloride salt form is expected to be a solid with increased water solubility compared to its free base, a common strategy to improve the bioavailability of amine-containing drug candidates. The predicted pKa suggests that the compound will be protonated at physiological pH, which has implications for its interaction with biological targets and cell membrane permeability.

Synthesis and Purification: A Proposed Methodological Framework

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound hydrochloride.

Step-by-Step Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of 3-chloro-2-methylpyridine in a suitable solvent such as N,N-dimethylformamide (DMF), add an excess of dimethylamine (as a solution in a solvent like THF or as a gas).

-

Reaction Conditions: Add a base, such as potassium carbonate, to scavenge the HCl generated during the reaction. Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After completion, cool the reaction mixture and partition it between water and an organic solvent like ethyl acetate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude this compound (free base) by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate and add a solution of hydrogen chloride in the same solvent dropwise with stirring.

-

Isolation: Collect the precipitated this compound hydrochloride by filtration, wash with the solvent, and dry under vacuum.

Analytical Characterization: A Predictive Spectroscopic Analysis

The structural elucidation of this compound hydrochloride would rely on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not publicly available, we can predict the expected spectral features based on data from closely related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group at the 2-position, and a singlet for the N,N-dimethylamino group. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the methyl group. Based on data for related compounds like 2-((N,N-dimethylamino)methyl)pyridin-3-ol, the aromatic protons would likely appear in the range of 7.0-8.5 ppm.[7] The methyl protons at C2 would likely be a singlet around 2.3-2.6 ppm, and the N-methyl protons would be a singlet around 2.8-3.2 ppm.

-

¹³C NMR: The carbon NMR spectrum would show signals for the five carbons of the pyridine ring and the two methyl carbons. The chemical shifts will be characteristic of the substituted pyridine ring. For comparison, in N,N-dimethyl-1,4-phenylenediamine, the aromatic carbons appear between 115 and 150 ppm, and the N-methyl carbons are around 40 ppm. A similar pattern is expected for this compound.

Mass Spectrometry (MS)

The mass spectrum of the free base, this compound, would be expected to show a molecular ion peak (M⁺) at m/z 122. The fragmentation pattern would likely involve the loss of a methyl group to give a fragment at m/z 107, which is a common fragmentation pathway for N,N-dimethylanilines. The NIST WebBook entry for the isomeric N,N-dimethyl-2-pyridinamine shows a base peak at m/z 107, supporting this predicted fragmentation.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound hydrochloride would be expected to show characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-N stretching vibrations. The presence of the hydrochloride salt would result in a broad absorption band in the 2400-3000 cm⁻¹ region due to the N-H stretch of the pyridinium ion.

Applications in Research and Drug Development: Exploring the Potential

The this compound scaffold holds considerable promise for applications in drug discovery, primarily due to the established biological activities of related aminopyridine derivatives.

Potential as an Antibacterial Agent

Numerous studies have demonstrated the antibacterial activity of substituted aminopyridines and related heterocyclic systems. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown strong antibacterial activity against Gram-positive bacteria.[10] The this compound core could serve as a valuable building block for the synthesis of novel antibacterial compounds.

Anticancer and Other Therapeutic Areas

Imidazo[1,2-α]pyridines, which can be synthesized from aminopyridines, have been extensively investigated for their anticancer properties.[3][11] The substitution pattern on the pyridine ring is crucial for cytotoxic activity.[2] Therefore, this compound hydrochloride could be a key intermediate in the synthesis of novel compounds with potential antiproliferative effects. The broader class of pyridine derivatives has been explored for a wide range of therapeutic applications, including antiviral and anti-inflammatory activities.[]

Workflow for Biological Screening

Caption: A typical workflow for the biological evaluation of a novel chemical entity.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound hydrochloride is not widely available, general precautions for handling aminopyridine derivatives should be followed. These compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Perspectives

This compound hydrochloride is a versatile building block with significant untapped potential in the field of drug discovery. Although comprehensive experimental data for this specific molecule is limited, a robust profile can be constructed by analyzing its structural analogs. The proposed synthetic route is straightforward and leverages well-established chemical principles. The predicted spectroscopic and physicochemical properties provide a solid foundation for its characterization and further development.

The true value of this compound hydrochloride lies in its potential as a scaffold for the generation of novel therapeutic agents, particularly in the areas of antibacterial and anticancer research. The insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to explore the promising avenues that this and related substituted pyridines offer. Further experimental validation of the properties and biological activities discussed herein is a critical next step and is highly encouraged.

References

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC. [Link]

-

Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. [Link]

-

Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). PMC. [Link]

-

Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

-

N,N-Dimethyl-2-pyridinamine. (n.d.). NIST WebBook. [Link]

-

2-Dimethylaminopyridine. (n.d.). PubChem. [Link]

-

Synthesis and Properties of N 2 ,N 6 -Dimethyl-N 2 ,N 4 ,N 6 ,3,5-Pentanitro-2,4,6-Pyridinetriamine. (2025). Energetic Materials. [Link]

-

Linear Synthesis of 10-Hydroxy-N,N-dimethyl-N-((3-(tosyloxy)pyridin-2-yl)methyl)decan-1-aminium Bromide. (2025). ResearchGate. [Link]

-

N-(2,2-dimethylpropyl)pyridin-3-amine. (n.d.). PubChemLite. [Link]

-

N,N-Dimethyl-2-pyridinamine. (n.d.). NIST WebBook. [Link]

-

3-Pyridinamine, N,N-dimethyl-. (n.d.). NIST WebBook. [Link]

-

1-ethyl-N,N-dimethyl-2H-pyridin-3-amine. (n.d.). PubChem. [Link]

-

Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. (n.d.). NIH. [Link]

-

6-Chloro-N,N-dimethylpyridin-3-amine. (n.d.). PubChem. [Link]

- Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (n.d.).

-

(3R)-N,N-dimethylheptan-3-amine. (n.d.). PubChem. [Link]

-

Ethanamine, N,N-dimethyl-. (n.d.). NIST WebBook. [Link]

-

3,5-Dimethyl-2-pyridinamine hydrochloride. (n.d.). PubChem. [Link]

-

Dimethylamine. (n.d.). PubChem. [Link]

-

N,N-Dimethyl-N-[3-(1-piperazinyl)propyl]amine - Optional[13C NMR]. (n.d.). SpectraBase. [Link]

Sources

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1955518-51-0|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. N,N-Dimethylpyridin-3-amine | CymitQuimica [cymitquimica.com]

- 6. 3430-33-9 CAS MSDS (3-AMINO-2,6-DIMETHYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. N,N-Dimethyl-2-pyridinamine [webbook.nist.gov]

- 9. 2-Dimethylaminopyridine | C7H10N2 | CID 21885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Unveiling the Therapeutic Potential of N,2-dimethylpyridin-3-amine: A Technical Guide to Investigating its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 8, 2026

Abstract

N,2-dimethylpyridin-3-amine, a substituted aminopyridine, presents a compelling scaffold for the exploration of novel therapeutic agents. While direct biological data for this specific molecule is limited, its structural relationship to a class of compounds with diverse and potent biological activities warrants a thorough investigation. This guide provides a comprehensive framework for elucidating the potential biological activities of this compound, with a focus on its predicted interactions with voltage-gated potassium channels, its potential as an antibacterial and anti-inflammatory agent, and its prospective neuroprotective effects. Detailed experimental protocols and the underlying scientific rationale are provided to empower researchers in their quest to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Aminopyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The aminopyridine moiety is a cornerstone in the design of biologically active molecules.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, primarily attributed to their ability to interact with various enzymes and receptors.[1] Notably, aminopyridines are recognized as blockers of voltage-gated potassium channels, a property that has been harnessed for therapeutic benefit in neurological conditions.[1][3][4] The versatility of the aminopyridine ring, coupled with the diverse chemical space offered by substitutions, makes it a fertile ground for the discovery of new drugs.[2] this compound, with its specific methylation pattern, offers a unique opportunity to explore novel structure-activity relationships within this important class of compounds.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is paramount in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| CAS Number | 18437-57-5 | [5][6][7][8] |

| Molecular Formula | C₇H₁₀N₂ | [5] |

| Molecular Weight | 122.17 g/mol | [5] |

| XLogP3 | 1.4 | [9] |

| Hydrogen Bond Donor Count | 0 | [9] |

| Hydrogen Bond Acceptor Count | 2 | [9] |

| Rotatable Bond Count | 1 | [9] |

| Topological Polar Surface Area | 16.1 Ų | [9] |

| Appearance | Colorless to light yellow liquid | [10] |

| Boiling Point | 72-76°C | [10] |

| Storage | 2-8°C | [10] |

Table 1: Physicochemical Properties of N,N-dimethylpyridin-3-amine.

Synthesis of this compound

Proposed Synthetic Pathway:

A potential route to this compound could involve the reaction of 3-amino-2-methylpyridine with a methylating agent, or the reaction of 3-bromo-2-methylpyridine with dimethylamine. The latter is often achieved using a palladium-catalyzed cross-coupling reaction, a versatile and widely used method for forming C-N bonds.[11]

Hypothesized Biological Activities and Experimental Validation

Based on the known activities of structurally related aminopyridines, we propose the following avenues of investigation for this compound.

Modulation of Voltage-Gated Potassium Channels (Kv)

Scientific Rationale: 4-aminopyridine is a well-characterized, non-selective blocker of voltage-gated potassium channels.[1][6] It is believed to act from the intracellular side of the channel, physically occluding the pore and thereby prolonging the action potential.[12] This mechanism of action has therapeutic applications in conditions like multiple sclerosis, where it can improve nerve conduction in demyelinated axons.[3][4] The structural similarity of this compound to 4-aminopyridine suggests it may also interact with Kv channels. The methylation at the 2-position and on the amino group could influence its potency, selectivity, and pharmacokinetic properties.

Experimental Protocol: Electrophysiological Assessment of Kv Channel Blockade

The primary method to assess the interaction of this compound with Kv channels is through electrophysiological techniques, specifically the patch-clamp method.

-

Cell Line: A cell line stably expressing a specific Kv channel subtype (e.g., HEK-293 cells expressing Kv1.3) is recommended for initial screening to determine subtype selectivity.

-

Method: Whole-cell patch-clamp recordings will be performed.

-

Cells are patched, and a holding potential of -80 mV is applied.

-

Depolarizing voltage steps are applied to elicit outward potassium currents.

-

A baseline current is established before the application of this compound.

-

The compound is perfused at various concentrations, and the effect on the potassium current is recorded.

-

The concentration-response curve is generated to determine the IC₅₀ value.

-

The voltage-dependence of the block can be assessed by applying a range of depolarizing pulses.

-

Anti-inflammatory Activity

Scientific Rationale: Inflammation is a key pathological process in many diseases, and aminopyridine derivatives have been reported to possess anti-inflammatory properties. [1]A common in vitro model for studying inflammation involves the stimulation of macrophages with lipopolysaccharide (LPS), which leads to the production of pro-inflammatory mediators like nitric oxide (NO).

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of NO in LPS-stimulated macrophages. [8][13]

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Method:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-